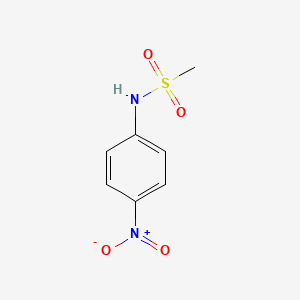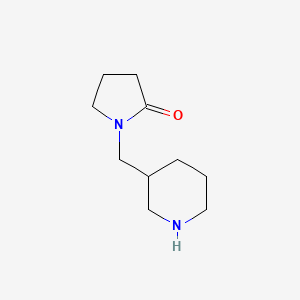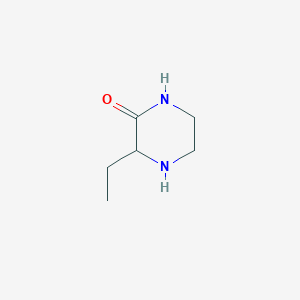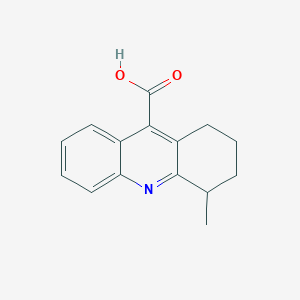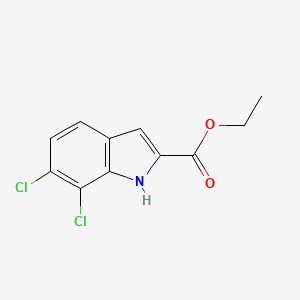![molecular formula C14H11NO2 B1366005 methyl 3H-benzo[e]indole-2-carboxylate CAS No. 55970-06-4](/img/structure/B1366005.png)
methyl 3H-benzo[e]indole-2-carboxylate
Descripción general
Descripción
Methyl 3H-benzo[e]indole-2-carboxylate is a compound that has gained significant attention due to its potential applications in several fields, including pharmaceuticals, agriculture, and materials science. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of methyl 3H-benzo[e]indole-2-carboxylate is C14H11NO2 . The InChI code is 1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of methyl 3H-benzo[e]indole-2-carboxylate is 225.24 g/mol . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Alkaloids containing the indole moiety are prevalent in nature and have significant biological activities. The synthesis of indole derivatives is crucial for creating compounds with potential therapeutic effects. Methyl 3H-benzo[e]indole-2-carboxylate can serve as a precursor in the synthesis of complex alkaloids, which are used in the treatment of various diseases, including cancer and microbial infections .
Cycloaddition Reactions
Indole compounds are versatile building blocks in cycloaddition reactions, which are atom-economical and considered green chemistry processes. These reactions allow for the construction of diverse heterocyclic frameworks that are structurally complex and biologically relevant, such as cyclohepta[b]indoles and tetrahydrocarbazoles .
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. This is crucial for the development of new antiviral drugs, particularly for treating HIV/AIDS. The indole core and carboxyl group of these derivatives can chelate Mg²⁺ ions within the active site of integrase, preventing the virus from integrating its genetic material into the host cell .
Antiviral Drug Development
The indole scaffold is widely utilized in the creation of antiviral drugs, including reverse-transcriptase inhibitors. These drugs are essential for treating viral infections such as HIV and hepatitis B. The structural motif of indole is key to the pharmacological activity of these compounds .
Pharmacological Agent Synthesis
Methyl 3H-benzo[e]indole-2-carboxylate is used as a reactant in the preparation of various pharmacological agents. These include CRTH2 receptor antagonists, indoleamine 2,3-dioxygenase (IDO) inhibitors, cannabinoid CB1 receptor antagonists, and agents with antihypertriglyceridemic properties. Such compounds have applications in treating inflammatory diseases, cancer, and metabolic disorders .
Antiproliferative Agents
This compound has been used to synthesize agents that exhibit antiproliferative activity against human leukemia K562 cells. The ability to inhibit the proliferation of cancer cells makes it a valuable compound in the development of new cancer therapies .
Catalysis and Green Chemistry
Indole derivatives are also important in the field of catalysis and green synthetic chemistry. They are used to develop catalysts that facilitate various chemical reactions, contributing to more sustainable and environmentally friendly chemical processes .
Natural Product Synthesis
Indoles are a significant component of many natural products. Methyl 3H-benzo[e]indole-2-carboxylate can be used to synthesize natural product analogs, which can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Mecanismo De Acción
Target of Action
Methyl 3H-benzo[e]indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
Propiedades
IUPAC Name |
methyl 3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMOZWQIMQPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286437 | |
| Record name | Methyl 3H-benz[e]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3H-benzo[e]indole-2-carboxylate | |
CAS RN |
55970-06-4 | |
| Record name | Methyl 3H-benz[e]indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55970-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3H-benz[e]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
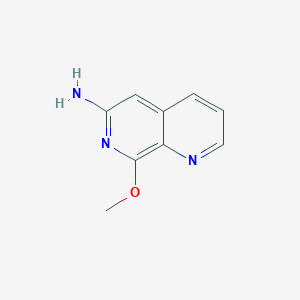
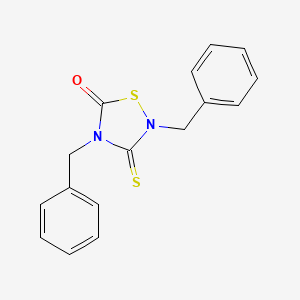
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

